molecular formula C18H17NO3S B7547014 4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide

4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide

Cat. No. B7547014
M. Wt: 327.4 g/mol
InChI Key: BCWPCDZGWABSOB-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide, commonly known as MNPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MNPS has been found to have potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of MNPS involves its ability to bind to specific target molecules and inhibit their activity. This can occur through several mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation. MNPS has been found to bind to the active site of certain enzymes, preventing the substrate from binding and inhibiting the enzymatic activity. It can also bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPS are diverse and depend on the specific target molecule being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in muscle contraction and cognitive function. MNPS has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for certain disease states.

Advantages and Limitations for Lab Experiments

MNPS has several advantages for use in laboratory experiments, including its high potency and selectivity for certain target molecules. It is also relatively easy to synthesize and can be obtained in large quantities. However, MNPS also has some limitations, including its potential toxicity and the need for careful handling and storage. It may also have off-target effects on other molecules, leading to unintended consequences.

Future Directions

There are several future directions for research on MNPS, including the development of new synthetic methods and the investigation of its potential therapeutic applications. MNPS has been found to have anti-cancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, MNPS may have applications in the treatment of neurological disorders, such as Alzheimer's disease, through its inhibition of acetylcholinesterase. Further studies are needed to fully understand the potential of MNPS in these areas and to develop new compounds based on its structure and properties.
In conclusion, MNPS is a valuable tool for scientific research, with potent inhibitory effects on enzymes and receptors. Its mechanism of action and physiological effects are diverse, and it has several advantages and limitations for use in laboratory experiments. Future research on MNPS may lead to the development of new therapies for cancer and neurological disorders, among other areas of study.

Synthesis Methods

The synthesis of MNPS can be achieved through several methods, including the reaction of 4-methylphenylamine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methoxyamine hydrochloride to yield MNPS. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

MNPS has been extensively used in scientific research to investigate various biological processes, including enzyme inhibition, receptor binding, and protein interaction. It has been found to have potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for drug development. MNPS has also been used to study the binding of certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-7-9-14(10-8-13)19-23(20,21)18-12-11-17(22-2)15-5-3-4-6-16(15)18/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPCDZGWABSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide

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